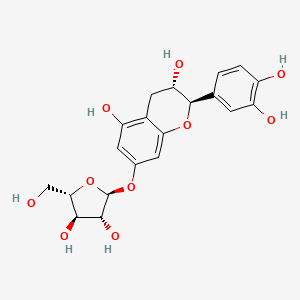
Catechin 7-arabinofuranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Catechin 7-arabinofuranoside is a type of flavonoid, specifically a flavanol, which is a subclass of polyphenolic compounds. Flavonoids are widely distributed in the plant kingdom and are known for their antioxidant properties. This compound is found in various plants and has been studied for its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Catechin 7-arabinofuranoside can be synthesized through various chemical reactions involving catechin and arabinofuranose. One common method involves the glycosylation of catechin with arabinofuranose under acidic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification of catechins from natural sources, such as tea leaves. The extracted catechins are then subjected to glycosylation reactions to produce this compound. Advanced techniques like high-performance liquid chromatography (HPLC) are used to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Catechin 7-arabinofuranoside undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically require catalysts like acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted catechin derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
Catechin 7-arabinofuranoside exerts its effects through various molecular pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Anti-cancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting the STAT3 signaling pathway.
Comparaison Avec Des Composés Similaires
Catechin 7-arabinofuranoside is unique compared to other similar compounds due to its specific glycosylation pattern. Similar compounds include:
Catechin: The parent compound without the arabinofuranoside moiety.
Epicatechin: An isomer of catechin with similar antioxidant properties.
Epigallocatechin gallate (EGCG): A well-known catechin derivative with potent antioxidant and anti-cancer properties.
This compound stands out due to its enhanced solubility and bioavailability compared to its non-glycosylated counterparts .
Propriétés
IUPAC Name |
(2R,3S)-7-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O10/c21-7-16-17(26)18(27)20(30-16)28-9-4-12(23)10-6-14(25)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8/h1-5,14,16-27H,6-7H2/t14-,16-,17-,18+,19+,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAAEKBJXQXXBZ-DAJYORATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(C(O3)CO)O)O)C4=CC(=C(C=C4)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)C4=CC(=C(C=C4)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
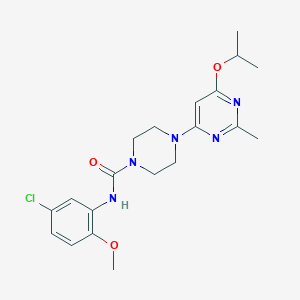
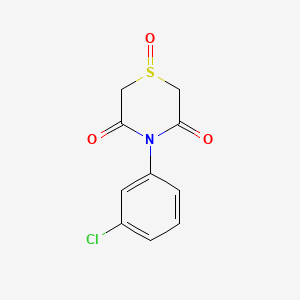
![N'-(2-phenylethyl)-N-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2808195.png)
![N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-butyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2808198.png)
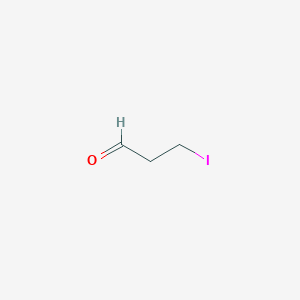
![2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine](/img/structure/B2808200.png)
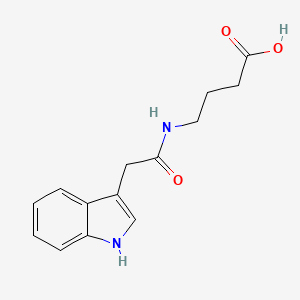
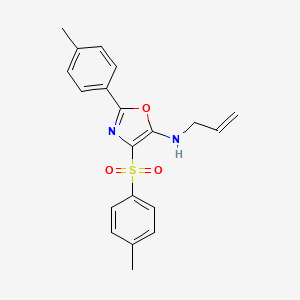
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2808207.png)
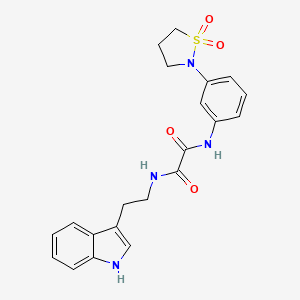

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2808210.png)
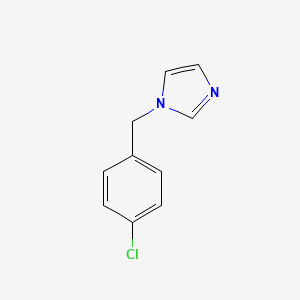
![4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2808212.png)
